REACTION_CXSMILES
|
Cl[C:2]([F:9])([F:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4].[CH3:10][SH:11].[Na]>CS(C)=O>[F:8][C:2]([F:9])([S:11][CH3:10])[C:3]([O:5][CH2:6][CH3:7])=[O:4] |f:1.2,^1:11|
|
Name
|
|
Quantity
|
7.9 g
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)OCC)(F)F
|
Name
|
|
Quantity
|
4.6 g
|
Type
|
reactant
|
Smiles
|
CS.[Na]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under cooling with ice
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
EXTRACTION
|
Details
|
extraction with ether
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled out of the resultant
|
Type
|
EXTRACTION
|
Details
|
extract under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The resultant residue was distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain the intended product (3.7 g; yield: 43.2%) as a colorless oil
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
FC(C(=O)OCC)(SC)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 43.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |